

Isomeric Purity of 3-[(Ethylamino)methyl]phenol: A Comparative Guide

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Compound of Interest

Compound Name: **3-[(Ethylamino)methyl]phenol**

Cat. No.: **B1313040**

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For researchers and professionals in drug development, the isomeric purity of starting materials and intermediates is a critical parameter that can significantly impact the efficacy, safety, and regulatory approval of a final drug product. This guide provides a comparative analysis of the isomeric purity of **3-[(Ethylamino)methyl]phenol**, a key building block in the synthesis of various pharmaceutical compounds.

Comparative Analysis of Isomeric Purity

The isomeric purity of commercially available aminophenol derivatives can vary depending on the synthetic route and subsequent purification methods employed by the manufacturer. While batch-specific data can be obtained from a certificate of analysis, typical purity levels provide a useful benchmark for comparison.

Compound Name	Isomer Position	Typical Purity (%)	Major Isomeric Impurities
3- [(Ethylamino)methyl]p henol	meta	95	2- [(Ethylamino)methyl]p henol, 4- [(Ethylamino)methyl]p phenol
2- [(Ethylamino)methyl]p henol	ortho	95[1]	3- [(Ethylamino)methyl]p phenol, 4- [(Ethylamino)methyl]p phenol
4- [(Ethylamino)methyl]p henol	para	≥97[2]	2- [(Ethylamino)methyl]p phenol, 3- [(Ethylamino)methyl]p phenol
3-Ethylamino-4- methylphenol	-	90 (Technical Grade) [3]	Positional isomers and other process- related impurities

Note: The purity values presented are based on commercially available products and may not be representative of all available grades. Researchers should always consult the certificate of analysis for lot-specific purity information. The meta-isomer, **3-[(Ethylamino)methyl]phenol**, is a common variant, and its synthesis can sometimes lead to the formation of ortho and para isomers as byproducts. The slightly higher purity often observed in the para-isomer may be attributed to more efficient purification processes for that specific isomer.

Experimental Protocol: Determination of Isomeric Purity by High-Performance Liquid Chromatography (HPLC)

The following protocol describes a general method for the separation and quantification of **3-[(Ethylamino)methyl]phenol** and its isomers. This method is adapted from established procedures for the analysis of aminophenol isomers.

1. Objective: To determine the isomeric purity of a **3-[(Ethylamino)methyl]phenol** sample by separating and quantifying the meta, ortho, and para isomers using reverse-phase HPLC with UV detection.

2. Materials and Reagents:

- **3-[(Ethylamino)methyl]phenol** sample
- Reference standards for 2-[(Ethylamino)methyl]phenol, **3-[(Ethylamino)methyl]phenol**, and 4-[(Ethylamino)methyl]phenol
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid (analytical grade)

3. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- Analytical column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

4. Chromatographic Conditions:

- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient Program:

- 0-1 min: 10% B
- 1-15 min: 10% to 50% B
- 15-20 min: 50% B
- 20-22 min: 50% to 10% B
- 22-25 min: 10% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 275 nm
- Injection Volume: 10 µL

5. Sample and Standard Preparation:

- Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each reference standard (2-, 3-, and 4-[(Ethylamino)methyl]phenol) and dissolve in 10 mL of methanol in separate volumetric flasks.
- Working Standard Solution (100 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase.
- Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the **3-[(Ethylamino)methyl]phenol** sample and dissolve in 10 mL of methanol. Further dilute with the mobile phase to a suitable concentration within the calibration range.

6. Data Analysis:

- Identify the peaks corresponding to the three isomers in the sample chromatogram by comparing their retention times with those of the reference standards.
- Calculate the area of each peak.

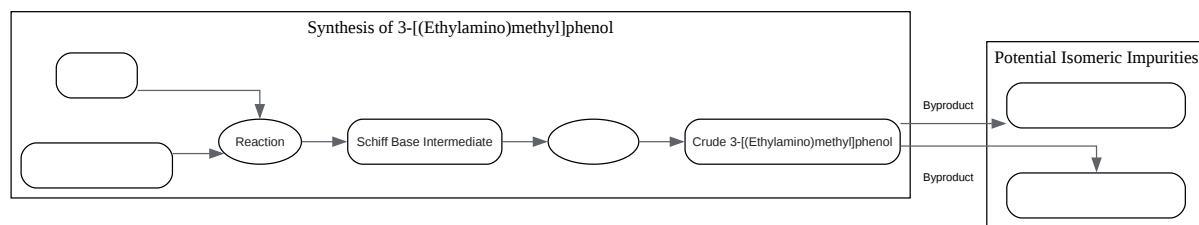
- Determine the isomeric purity of the **3-[(Ethylamino)methyl]phenol** sample by calculating the area percentage of the main peak relative to the total area of all isomeric peaks.

Isomeric Purity (%) = (Area of **3-[(Ethylamino)methyl]phenol** peak / Sum of areas of all isomer peaks) x 100

Visualizations

Synthesis and Impurity Profile

The synthesis of **3-[(Ethylamino)methyl]phenol** often involves the reaction of 3-hydroxybenzaldehyde with ethylamine followed by reduction. During this process, the formation of positional isomers (ortho and para) can occur as byproducts.

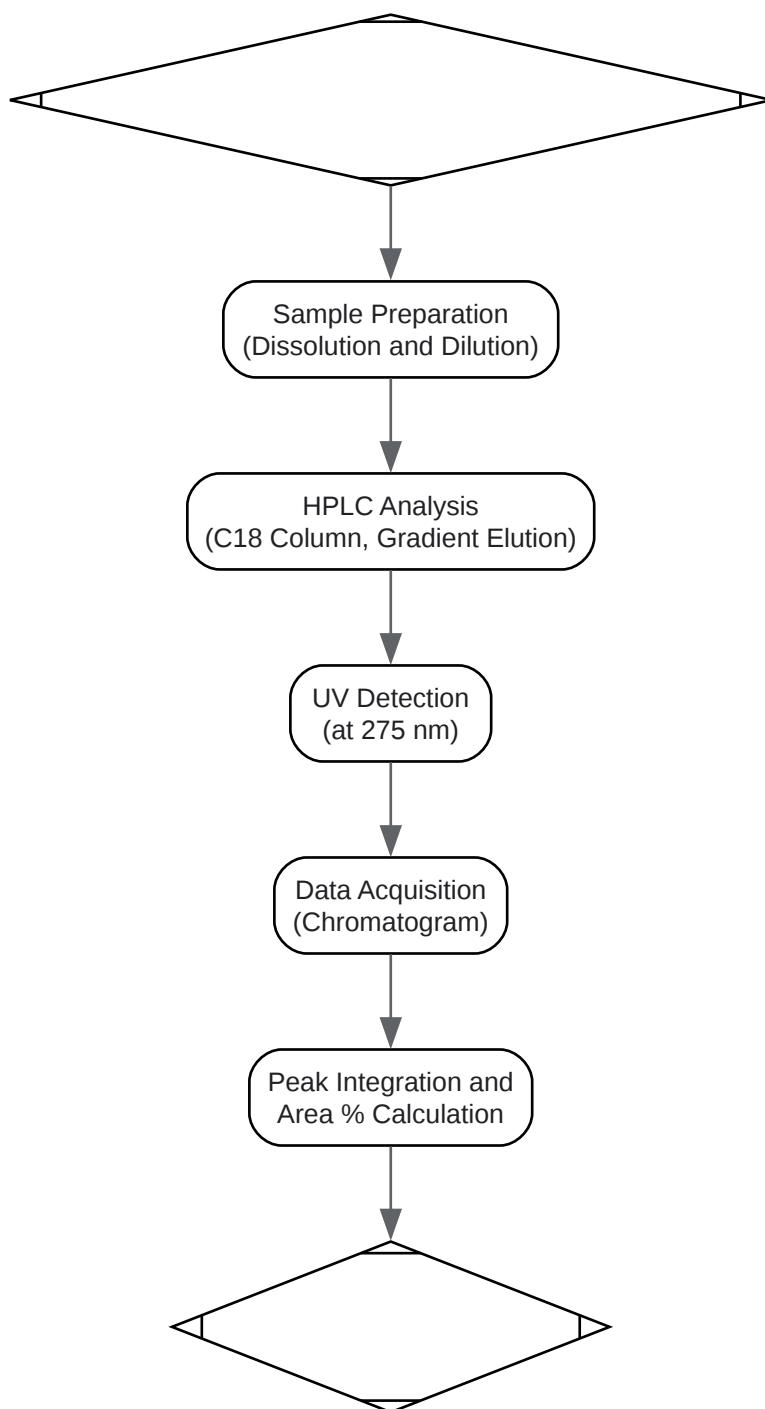


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Caption: Synthetic pathway leading to **3-[(Ethylamino)methyl]phenol** and the formation of isomeric impurities.

Analytical Workflow for Isomeric Purity Determination

The determination of isomeric purity involves a systematic analytical workflow, from sample preparation to data analysis.

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Caption: Workflow for the determination of isomeric purity using HPLC.

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